An In-depth Technical Guide to Lyso-PAF C-16-d4
An In-depth Technical Guide to Lyso-PAF C-16-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-platelet-activating factor (Lyso-PAF) C-16-d4 is a deuterated analog of Lyso-PAF C-16, a biologically significant lysophospholipid. Its primary and critical application in the scientific research and drug development landscape is as an internal standard for the precise quantification of its non-deuterated counterpart, Lyso-PAF C-16, and platelet-activating factor (PAF) C-16 in various biological matrices.[1][2][3] The use of stable isotope-labeled internal standards, such as Lyso-PAF C-16-d4, is the gold standard in mass spectrometry-based quantification, as it corrects for sample loss during preparation and variations in instrument response, thereby ensuring high accuracy and reproducibility of results.
This technical guide provides a comprehensive overview of Lyso-PAF C-16-d4, including its chemical properties, biological significance, and detailed methodologies for its application in quantitative analysis. It is intended to serve as a valuable resource for researchers in lipidomics, signal transduction, and drug discovery.
Chemical Properties and Data
Lyso-PAF C-16-d4 is structurally identical to endogenous Lyso-PAF C-16, with the exception of four deuterium atoms incorporated into the hexadecyl chain.[1][2] This mass difference allows for its differentiation from the endogenous analyte by a mass spectrometer, without significantly altering its chemical and physical properties.
| Property | Value | Reference |
| Formal Name | 1-O-hexadecyl-(7,7,8,8-d4)-sn-glyceryl-3-phosphorylcholine | |
| Synonyms | Lyso-Platelet-activating Factor C-16-d4 | |
| CAS Number | 201216-37-7 | |
| Molecular Formula | C24H48D4NO6P | |
| Molecular Weight | 485.7 g/mol | |
| Purity | ≥99% deuterated forms (d1-d4) | |
| Formulation | A solution in ethanol | |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml, Water: 20 mg/ml |
Biological Role of Lyso-PAF
Lyso-PAF is a key intermediate in the biosynthesis and metabolism of Platelet-Activating Factor (PAF), a potent lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Lyso-PAF is generated through two primary pathways: the de novo pathway and the remodeling pathway. In the remodeling pathway, PAF is hydrolyzed by the enzyme PAF acetylhydrolase (PAF-AH) to form the biologically less active Lyso-PAF. Conversely, Lyso-PAF can be acetylated by the enzyme lyso-PAF acetyltransferase (lyso-PAF AT) to produce PAF.
While historically considered an inactive metabolite, recent research has unveiled a novel intracellular signaling role for Lyso-PAF. It has been demonstrated that intracellular Lyso-PAF can contribute to the activation of the RAS-RAF1 signaling pathway, a critical cascade in cell proliferation and survival. Specifically, Lyso-PAF has been shown to promote the activation of p21-activated kinase 2 (PAK2) by binding to its catalytic domain. Activated PAK2 then contributes to the phosphorylation and subsequent activation of RAF1, a key upstream kinase of the MEK-ERK pathway. This newfound function of Lyso-PAF highlights its importance in cellular signaling and its potential as a therapeutic target.
Signaling Pathway of Intracellular Lyso-PAF in RAS-RAF1 Activation
Experimental Protocols
The accurate quantification of Lyso-PAF C-16 in biological samples is crucial for understanding its physiological and pathological roles. The use of Lyso-PAF C-16-d4 as an internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose.
Lipid Extraction from Plasma (Modified Folch Method)
This protocol is suitable for the extraction of lipids, including Lyso-PAF, from plasma samples.
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Sample Preparation: Thaw frozen plasma samples on ice.
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Internal Standard Spiking: In a glass tube, add a known amount of Lyso-PAF C-16-d4 (e.g., 10 ng) in ethanol. Evaporate the solvent under a gentle stream of nitrogen.
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Sample Addition: Add 100 µL of plasma to the tube containing the dried internal standard.
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Lipid Extraction:
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Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.
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Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
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Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds.
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Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
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Collection of Lipid Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
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Drying and Reconstitution:
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Evaporate the solvent to dryness under a gentle stream of nitrogen.
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Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, such as methanol or acetonitrile:isopropanol (1:1, v/v).
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LC-MS/MS Quantification of Lyso-PAF C-16
This section outlines a general procedure for the analysis of Lyso-PAF C-16 using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific system being used.
Liquid Chromatography (LC) Parameters:
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Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile:isopropanol (1:1, v/v) with 0.1% formic acid.
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Flow Rate: 0.3 mL/min.
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Gradient:
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0-2 min: 30% B
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2-15 min: Linear gradient from 30% to 100% B
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15-20 min: Hold at 100% B
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20.1-25 min: Return to 30% B for column re-equilibration.
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Injection Volume: 5 µL.
Mass Spectrometry (MS) Parameters:
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Ionization Mode: Electrospray Ionization (ESI), Positive mode.
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Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lyso-PAF C-16 | 482.4 | 184.1 | 35 |
| Lyso-PAF C-16-d4 | 486.4 | 184.1 | 35 |
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Note: The precursor ion for Lyso-PAF C-16 corresponds to its [M+H]+ adduct. The product ion at m/z 184.1 is the characteristic phosphocholine headgroup fragment. Collision energies should be optimized for the specific instrument.
Experimental Workflow for Quantification
Data Presentation and Interpretation
The quantification of Lyso-PAF C-16 is achieved by calculating the ratio of the peak area of the endogenous analyte to the peak area of the internal standard (Lyso-PAF C-16-d4). A calibration curve should be constructed using known concentrations of a Lyso-PAF C-16 standard, also spiked with the same amount of the internal standard.
Example Calibration Curve Data:
| Lyso-PAF C-16 Conc. (ng/mL) | Peak Area (Lyso-PAF C-16) | Peak Area (Lyso-PAF C-16-d4) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 5,000 | 1,000,000 | 0.005 |
| 0.5 | 25,000 | 1,000,000 | 0.025 |
| 1 | 50,000 | 1,000,000 | 0.050 |
| 5 | 250,000 | 1,000,000 | 0.250 |
| 10 | 500,000 | 1,000,000 | 0.500 |
| 50 | 2,500,000 | 1,000,000 | 2.500 |
| 100 | 5,000,000 | 1,000,000 | 5.000 |
The concentration of Lyso-PAF C-16 in an unknown sample is then determined by interpolating its peak area ratio from the linear regression of the calibration curve.
Conclusion
Lyso-PAF C-16-d4 is an indispensable tool for the accurate and precise quantification of Lyso-PAF C-16 in complex biological matrices. Its use as an internal standard in LC-MS/MS-based lipidomics workflows enables researchers to obtain reliable data for investigating the multifaceted roles of Lyso-PAF in health and disease. The emerging understanding of Lyso-PAF's involvement in intracellular signaling pathways further underscores the importance of robust analytical methods for its study. This guide provides a foundational understanding and practical methodologies to aid researchers in the effective application of Lyso-PAF C-16-d4 in their scientific endeavors.
